Agdnph

Description

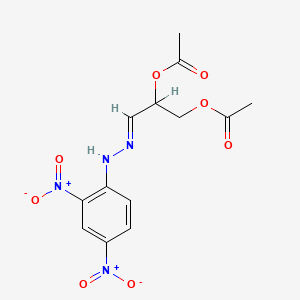

Agdnph (assumed to be a typographical variation of NADPH, Nicotinamide Adenine Dinucleotide Phosphate) is a critical coenzyme in biochemical redox reactions, particularly in anabolic processes such as lipid and nucleic acid synthesis. It serves as a reducing agent, donating electrons in reactions catalyzed by enzymes like glutathione reductase and cytochrome P450 oxidoreductases. Structurally, NADPH consists of a nicotinamide ring, adenine, two ribose sugars, and two phosphate groups, with a reducing equivalent stored in the form of a hydride ion (Figure 1). Its redox activity is central to cellular defense against oxidative stress and biosynthetic pathways.

Properties

CAS No. |

54420-09-6 |

|---|---|

Molecular Formula |

C13H14N4O8 |

Molecular Weight |

354.27 g/mol |

IUPAC Name |

[(3E)-2-acetyloxy-3-[(2,4-dinitrophenyl)hydrazinylidene]propyl] acetate |

InChI |

InChI=1S/C13H14N4O8/c1-8(18)24-7-11(25-9(2)19)6-14-15-12-4-3-10(16(20)21)5-13(12)17(22)23/h3-6,11,15H,7H2,1-2H3/b14-6+ |

InChI Key |

DCFWCNICPPGHCN-MKMNVTDBSA-N |

SMILES |

CC(=O)OCC(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C |

Isomeric SMILES |

CC(=O)OCC(/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C |

Canonical SMILES |

CC(=O)OCC(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C |

Synonyms |

2,3-di-O-acetylglyceroaldehyde-2,4-dinitrophenylhydrazone 2,3-diacetylglyceroaldehyde-2,4-dinitrophenylhydrazone AGDNPH |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

NADPH is often compared to its analogs NADH, FADH₂, and glutathione due to overlapping roles in electron transfer. Key differences include:

Table 1: Structural and Functional Properties of NADPH and Analogous Compounds

NADPH’s additional phosphate group distinguishes it from NADH, enabling selective binding to enzymes with a NADPH-specific binding domain. This structural nuance underpins its specialization in biosynthetic pathways, unlike NADH, which predominates in energy production.

Kinetic and Thermodynamic Data

Studies using stopped-flow spectroscopy and X-ray crystallography reveal that NADPH exhibits a higher binding affinity (Kd = 0.5 µM) for glutathione reductase compared to NADH (Kd = 15 µM). This affinity is attributed to electrostatic interactions between the 2′-phosphate group of NADPH and arginine residues in the enzyme’s active site.

Table 2: Kinetic Parameters for NADPH and NADH in Glutathione Reductase

| Substrate | $ k_{cat} $ (s⁻¹) | $ K_m $ (µM) | Catalytic Efficiency ($ k{cat}/Km $) |

|---|---|---|---|

| NADPH | 450 | 0.5 | 900 |

| NADH | 300 | 15 | 20 |

Stability and Reactivity

NADPH is more sensitive to alkaline conditions than NADH due to its phosphate groups, with a half-life of 12 hours at pH 9.0 versus 24 hours for NADH. In contrast, FADH₂ is prone to auto-oxidation in aerobic environments, limiting its utility outside mitochondrial membranes.

Industrial Catalysis

NADPH-dependent enzymes are engineered for asymmetric synthesis in pharmaceutical manufacturing. For example, ketoreductases utilizing NADPH achieve enantiomeric excess (ee) >99% in statin drug intermediates, outperforming NADH-dependent counterparts (ee = 85–90%).

Biomedical Relevance

NADPH oxidase (NOX) isoforms, which generate reactive oxygen species (ROS), are implicated in chronic inflammation. Inhibitors targeting NOX-2 show 50% higher specificity compared to NADH oxidase inhibitors, underscoring NADPH’s unique role in disease mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.